molecular formula C20H17N5O3 B2408611 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 869069-22-7

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No.: B2408611
CAS No.: 869069-22-7
M. Wt: 375.388
InChI Key: JZGBZXUXZIQPNC-UHFFFAOYSA-N
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Description

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis

Research into the reactivity and synthesis of purine derivatives, including compounds structurally related to 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide, has been extensive. Studies have demonstrated various methods for synthesizing purine analogs, exploring their potential applications in medicinal chemistry and drug development. For instance, the hydrolytic behavior of methoxypurines has been investigated to understand the complex mixture of products formed under acidic conditions, highlighting the chemical versatility of purine compounds (Wong & Fuchs, 1974). Additionally, research on the facile synthesis of 6-cyano-9-substituted-9H-purines and their conversion to pyrimidinopyrimidines sheds light on new synthetic pathways that could be relevant for the development of novel purine-based pharmaceuticals (Al‐Azmi et al., 2001).

Electronic and Structural Analysis

Ab initio MP2 and DFT calculations have been applied to purine and its derivatives to predict their geometries and solution tautomerism. These studies provide insight into the electronic structure and stability of purine compounds, which are crucial for understanding their reactivity and potential interactions with biological targets (Broo & Holmen, 1996).

Antimicrobial Activity

Research into the antimicrobial properties of purine derivatives has identified compounds with activity against Mycobacterium tuberculosis. Studies have shown that certain purine analogs, especially those with specific substitutions, exhibit promising antimycobacterial activity, suggesting their potential use in developing new antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Hydrogen Bonding and Molecular Interactions

Investigations into the role of hydrogen bonding in purine compounds have contributed to a deeper understanding of molecular recognition and interaction mechanisms. These studies are vital for drug design, particularly in targeting specific biological molecules through precise molecular interactions (Gaugain et al., 1981).

Properties

IUPAC Name

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-11-7-9-12(10-8-11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-5-3-4-6-14(13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGBZXUXZIQPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.